Product packaging for Cobicistat-d8(Cat. No.:)

Cobicistat-d8

Cat. No.: B1157610
M. Wt: 784.07
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Cobicistat within Pharmaceutical Science

To appreciate the utility of Cobicistat-d8, one must first understand the role of its non-deuterated parent compound, Cobicistat.

Cobicistat is a potent, mechanism-based inhibitor of the cytochrome P450 3A (CYP3A) family of enzymes. patsnap.comdrugbank.com These enzymes, primarily found in the liver and intestine, are responsible for the metabolism of a vast number of xenobiotics, including many therapeutic drugs. patsnap.com Cobicistat's inhibitory action is highly specific to CYP3A isoforms. nih.govoup.com Unlike the earlier pharmacokinetic enhancer, ritonavir (B1064), Cobicistat has minimal inhibitory effects on other clinically relevant CYP enzymes at therapeutic concentrations and lacks intrinsic anti-HIV activity. patsnap.comnih.govoup.comnih.gov

The inhibition is "mechanism-based," meaning that Cobicistat itself is a substrate for CYP3A. nih.gov The enzyme metabolizes Cobicistat, which in turn generates a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov This potent and durable inhibition of CYP3A is central to its function as a pharmacokinetic enhancer. nih.gov Studies comparing Cobicistat to ritonavir have shown that while both are potent CYP3A inhibitors, Cobicistat's greater selectivity can result in a more favorable drug-drug interaction profile. patsnap.comoup.comnih.gov

Table 1: Comparative Inhibitory Potency (IC₅₀) of Cobicistat and Ritonavir on Key CYP Isoforms

CYP IsoformCobicistat IC₅₀ (μM)Ritonavir IC₅₀ (μM)Reference
CYP3A0.03-0.2850.01-0.04 nih.govcaymanchem.com
CYP1A2>25Data varies; known inhibitor/inducer oup.comcaymanchem.com
CYP2C8>25Known inhibitor oup.comcaymanchem.com
CYP2C9>25Known inhibitor/inducer oup.comcaymanchem.com
CYP2C19>25Known inhibitor/inducer oup.comcaymanchem.com
CYP2D6Weak inhibitorKnown inhibitor oup.com

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates greater potency. Data is compiled from multiple research findings and may vary based on the specific substrate and experimental conditions.

Pharmacokinetic (PK) enhancers, also known as boosters, are compounds administered alongside a primary drug to improve its pharmacokinetic properties. mdpi.comnih.goviapac.org Their primary function is to inhibit the metabolic enzymes responsible for the primary drug's breakdown. nih.goviapac.org By blocking metabolism, a PK enhancer can significantly increase the plasma concentration (exposure) and prolong the half-life of the co-administered agent. nih.govnih.gov

In preclinical research, this strategy is pivotal. allucent.com It allows investigators to achieve and maintain therapeutic concentrations of a drug candidate that might otherwise be cleared too rapidly from the body to exert a pharmacological effect. pharmamodels.net This modulation of drug exposure is critical for accurately assessing a compound's efficacy and for understanding its dose-response relationship in animal models before advancing to human trials. allucent.com Cobicistat serves this role by specifically inhibiting CYP3A, thereby "boosting" the levels of co-administered drugs that are substrates of this enzyme family. nih.govnumberanalytics.com

Principles and Academic Applications of Deuterium (B1214612) Labeling in Pharmaceutical Chemistry

The development of this compound is rooted in the well-established principles of stable isotope labeling, a cornerstone technique in modern pharmaceutical analysis.

Stable isotope labeling is a technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes. musechem.commetsol.com For deuteration, this involves substituting hydrogen atoms (¹H, or protium) with deuterium (²H, or D), a stable isotope of hydrogen containing one proton and one neutron. clearsynth.comyoutube.com The resulting deuterated molecule is chemically almost identical to its unlabeled counterpart but possesses a greater mass. clearsynth.com

This incorporation can be achieved through various synthetic methods, including the use of deuterated precursors in the early stages of synthesis or via hydrogen-deuterium exchange reactions on the final molecule or a late-stage intermediate. hwb.gov.insymeres.com The key principle is that the fundamental chemical structure and biological activity of the molecule remain largely unchanged, while the mass difference is easily detectable by analytical instruments like mass spectrometers. youtube.com

Deuterated analogues offer significant advantages in both quantitative and mechanistic research.

Quantitative Analysis: In analytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards. clearsynth.comscioninstruments.compharmaffiliates.com An internal standard is a compound of known concentration added to an unknown sample to aid in the precise quantification of the analyte of interest. scioninstruments.com Because a deuterated standard is chemically and physically almost identical to the non-deuterated analyte, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. researchgate.net This similarity allows it to effectively compensate for variations in sample processing and instrument response, leading to highly accurate and precise measurements of the analyte's concentration in complex biological matrices like plasma or tissue. clearsynth.comtexilajournal.com

Mechanistic Studies: The replacement of a hydrogen atom with a deuterium atom makes the corresponding carbon-deuterium (C-D) bond stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.com This can slow down chemical reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE). musechem.comsymeres.com Researchers leverage the KIE to investigate metabolic pathways. clearsynth.comsymeres.com By observing how deuteration at specific sites on a molecule alters the rate and profile of its metabolism, scientists can deduce which positions are most susceptible to enzymatic breakdown. acs.orgnih.gov

Rationale for the Development and Research Utility of this compound as a Chemical Probe

The primary rationale for the synthesis and use of this compound is its application as a high-fidelity internal standard for the quantification of Cobicistat. caymanchem.comveeprho.combertin-bioreagent.com In preclinical and clinical studies designed to investigate the pharmacokinetics of Cobicistat itself, or its boosting effect on other drugs, accurate measurement of Cobicistat concentrations in biological fluids is essential.

This compound is an ideal chemical probe for this purpose. veeprho.combertin-bioreagent.com When added to a biological sample, its near-identical chemical properties ensure that it is extracted and processed alongside the non-deuterated Cobicistat being measured. researchgate.net However, within the mass spectrometer, its higher mass (due to the eight deuterium atoms) allows it to be clearly distinguished from the parent compound. scioninstruments.com By comparing the instrument's response for this compound (of a known, spiked concentration) to that of the unlabeled Cobicistat, researchers can calculate the precise concentration of Cobicistat in the original sample with high confidence. clearsynth.comtexilajournal.com This makes this compound an indispensable tool for robust drug metabolism and pharmacokinetic (DMPK) research. veeprho.com

Table 2: Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₄₀H₄₅D₈N₇O₅S₂ caymanchem.com
Molecular Weight784.1 g/mol caymanchem.com
CAS Number2699607-48-0 caymanchem.com
Parent CompoundCobicistat veeprho.com
Primary ApplicationInternal standard for GC- or LC-MS quantification caymanchem.combertin-bioreagent.com

Properties

Molecular Formula

C₄₀H₄₆D₈N₇O₅S₂

Molecular Weight

784.07

Synonyms

(3R,6R,9S)-2-Methyl-13-[2-(1-methylethyl)-4-thiazolyl]-9-[2-(4-morpholinyl)ethyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic-d8 Acid 5-Thiazolylmethyl Ester

Origin of Product

United States

Synthetic Strategies and Advanced Structural Characterization of Cobicistat D8

Deuterium (B1214612) Incorporation Methodologies in Cobicistat Synthesis

The synthesis of Cobicistat-d8 involves the introduction of eight deuterium atoms, primarily within the morpholine (B109124) moiety of the molecule. caymanchem.comnih.gov This is achieved through carefully designed synthetic routes that utilize deuterated reagents and precursors.

Stereoselective Synthetic Pathways for Deuterated Precursors

The synthesis of complex molecules like Cobicistat often involves the assembly of several key fragments or precursors. For this compound, a critical deuterated precursor is morpholine-d8. The stereochemistry of the final molecule is crucial for its biological function, and thus, the synthetic pathways are designed to be highly stereoselective. While specific proprietary details of the industrial synthesis of this compound are not fully disclosed in the public domain, general principles of stereoselective synthesis can be applied.

The creation of chiral centers in the Cobicistat backbone often relies on the use of chiral starting materials or asymmetric synthesis techniques. For instance, the synthesis of deuterated building blocks can be achieved through methods like stereoselective reduction of a carbonyl group using a deuterated reducing agent, such as deuterated Alpine-Borane, to introduce a deuterium atom at a specific stereocenter. nih.govnih.gov Such methods ensure the correct three-dimensional arrangement of atoms in the deuterated precursor, which is then carried through subsequent reaction steps.

Site-Specific Deuteration at the Morpholine Moiety

The defining feature of this compound is the presence of eight deuterium atoms specifically located on the morpholine ring. caymanchem.comnih.gov This is accomplished by using morpholine-d8 as a key building block in the synthesis. The synthesis of Cobicistat involves coupling a side chain containing the morpholine group to the main backbone of the molecule. By substituting the standard morpholine with its deuterated counterpart, morpholine-d8, the deuterium atoms are incorporated into the final this compound structure.

The InChI string for this compound, InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2, explicitly indicates the positions of the deuterium atoms on the carbons of the morpholine ring. caymanchem.com This site-specific deuteration is crucial for its function as an internal standard, as it ensures a distinct and predictable mass shift from the unlabeled Cobicistat. nih.gov

Advanced Spectroscopic and Chromatographic Elucidation of this compound Structure

To confirm the successful synthesis and to verify the structural integrity and isotopic purity of this compound, a combination of advanced analytical techniques is employed.

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Purity Confirmation.caymanchem.combiomol.comnih.gov

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of this compound. It provides a highly accurate measurement of the mass-to-charge ratio of the molecule, which allows for the unambiguous determination of its elemental composition. caymanchem.combiomol.com

For this compound, HRMS is used to confirm the molecular formula C40H45D8N7O5S2. caymanchem.combiomol.comsynzeal.com The observed mass will be approximately 8 mass units higher than that of unlabeled Cobicistat, corresponding to the replacement of eight hydrogen atoms with deuterium.

Beyond confirming the molecular formula, HRMS is also critical for assessing the isotopic purity of this compound. The analysis of the isotopic distribution pattern reveals the extent of deuterium incorporation. A high isotopic purity means that the vast majority of the molecules in the sample contain all eight deuterium atoms. Commercially available this compound typically has a purity of greater than 99% for deuterated forms (d1-d8). caymanchem.combiomol.combertin-bioreagent.com

In a quantitative analysis setting, such as a pharmacokinetic study, the peak area ratio of Cobicistat to this compound is plotted against concentration to generate a calibration curve. nih.gov This relies on the well-defined and consistent isotopic enrichment of the internal standard.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of atoms within a molecule. While proton (¹H) NMR is standard for organic compounds, deuterium (²H) NMR can be specifically employed to confirm the positions of the deuterium atoms in this compound. huji.ac.il

In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the morpholine ring would be absent or significantly diminished, providing strong evidence for successful deuteration at that site. A ²H NMR spectrum would show signals corresponding to the deuterium atoms, and their chemical shifts would confirm their attachment to the morpholine carbons. huji.ac.il The coupling patterns in both ¹H and ²H NMR can provide further structural confirmation. nih.gov This detailed positional assignment is crucial for verifying the site-specificity of the deuteration process.

Compound Name
Cobicistat
This compound
Morpholine
Morpholine-d8
Alpine-Borane
This compound Properties Value Reference
Molecular Formula C40H45D8N7O5S2 caymanchem.combiomol.comsynzeal.com
Formula Weight 784.1 caymanchem.combiomol.com
CAS Number 2699607-48-0 caymanchem.combiomol.com
Isotopic Purity ≥99% deuterated forms (d1-d8) caymanchem.combiomol.combertin-bioreagent.com
Quantitative 1H NMR and 13C NMR Techniques for Structural Verification

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the structural verification and purity assessment of chemical compounds, including isotopically labeled molecules like this compound. mestrelab.comemerypharma.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. emerypharma.com

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its structure and isotopic enrichment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the morpholine ring would be absent or significantly diminished, confirming the successful incorporation of deuterium. The remaining proton signals of the molecule can be compared to the spectrum of non-deuterated Cobicistat to ensure the integrity of the rest of the structure. nih.govusm.edu For quantitative analysis, an internal standard of known concentration is typically used. emerypharma.com

¹³C NMR Spectroscopy: ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The spectrum of this compound would show characteristic shifts for each carbon atom. A patent for Cobicistat dihydrochloride (B599025) provides solid-state ¹³C NMR data, which can serve as a reference, with expected broad signals around 31.4, 64.0, and 183.4 ± 0.3 ppm. google.com For deuterated compounds, deuterium-induced isotope shifts on neighboring ¹³C nuclei can be utilized to quantify the degree of deuteration at specific sites. nih.gov This technique involves decoupling both proton and deuterium nuclei to resolve the ¹³C resonances of different isotopologues. nih.gov

Deuterium NMR (D-NMR): For highly enriched deuterated compounds like this compound, D-NMR is a valuable technique. sigmaaldrich.com It directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com This allows for the confirmation of the deuterium labeling pattern and the determination of the deuterium atom percentage. sigmaaldrich.com

Table 1: Representative NMR Data for Cobicistat and Related Structures (Note: Specific spectral data for this compound is not publicly available. This table presents representative data for the non-deuterated parent compound and its fragments to illustrate the expected spectral regions.)

NucleusCompound FragmentExpected Chemical Shift (ppm)Reference
¹HThiazole (B1198619) CH~8.10 nih.gov
¹H-CH(CH₃)₂~3.28 (m), ~1.39 (d) nih.gov
¹³CC=O (Carbamate/Urea)~155-170 nih.gov
¹³CAromatic/Thiazole C~115-150 nih.govgoogle.com
¹³CMorpholine CH₂~64.0 (in solid state) google.com
¹³CAliphatic CH, CH₂, CH₃~20-60 nih.govgoogle.com

Chromatographic Purity Assessment of Deuterated Synthetics

The assessment of chromatographic purity is a critical step in the characterization of any pharmaceutical compound, including deuterated synthetics like this compound. The objective is to ensure that the compound is free from impurities, such as starting materials, by-products, and degradation products.

Development of Purity-Indicating Liquid Chromatographic Methods

Purity-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), are designed to separate the main compound from all potential impurities. scholarsresearchlibrary.comijpsjournal.com Several stability-indicating RP-HPLC methods have been developed for the simultaneous estimation of Cobicistat with other antiretroviral drugs. scholarsresearchlibrary.comijpsjournal.comjocpr.comajpaonline.comymerdigital.comjrespharm.comderpharmachemica.com These methods, while developed for the non-deuterated form, provide a strong foundation for assessing the purity of this compound, as the chromatographic behavior is expected to be very similar.

The development of such a method involves a systematic evaluation of various chromatographic parameters:

Column: C18 columns are commonly used, providing good retention and separation for a molecule with the polarity of Cobicistat. scholarsresearchlibrary.comijpsjournal.comtsijournals.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. scholarsresearchlibrary.comijpsjournal.comjocpr.comtsijournals.com The pH of the aqueous phase and the ratio of the organic modifier are optimized to achieve the best separation.

Flow Rate: Flow rates are generally in the range of 1.0 to 1.2 mL/min. scholarsresearchlibrary.comjocpr.com

Detection: A Photodiode Array (PDA) or UV detector is used, with the detection wavelength set at an absorbance maximum for Cobicistat, typically around 240-268 nm. scholarsresearchlibrary.comjocpr.comtsijournals.com

A study involving the use of this compound as an internal standard in an LC-MS/MS method provides specific mass transition data (m/z 784.5 → 614.5) for its detection, which is crucial for its quantification and can be adapted for purity analysis by mass spectrometry. nih.gov

Table 2: Exemplary HPLC Method Parameters for Cobicistat Analysis (These parameters are for the non-deuterated Cobicistat but are highly relevant for developing a method for this compound)

ParameterCondition 1Condition 2Condition 3
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Enable C18 (250 x 4.6 mm, 5 µm)Phenomenix C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 4.0) : Methanol (50:50)Water (pH 3 with OPA) : Acetonitrile (55:45)0.1M Ammonium Acetate : Methanol (1:1)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection 240 nm245 nm268 nm
Retention Time 6.084 min6.081 min6.592 min
Reference ijpsjournal.com scholarsresearchlibrary.com jocpr.com

To ensure the method is "purity-indicating" or "stability-indicating," forced degradation studies are performed. This involves subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. scholarsresearchlibrary.comjocpr.comtsijournals.comresearchgate.net The HPLC method must be able to resolve the main this compound peak from any degradants that are formed, thus proving its specificity. scholarsresearchlibrary.comtsijournals.com

Mechanistic Investigations Utilizing Cobicistat D8 in Drug Metabolism and Interactions in Vitro Focus

Elucidation of Cytochrome P450-Mediated Metabolism Pathways

The biotransformation of Cobicistat is primarily mediated by the cytochrome P450 system, with CYP3A and, to a minor extent, CYP2D6 being the key enzymes involved. drugbank.comnih.gov In vitro systems are fundamental to dissecting these metabolic routes.

Metabolic stability assays are a cornerstone of early-stage drug discovery, designed to predict the hepatic clearance of a compound. youtube.com These assays typically involve incubating the test compound with hepatic subcellular fractions—such as human liver microsomes (HLM) or S9 fractions—which contain a high concentration of drug-metabolizing enzymes like CYPs. nih.govresearchgate.net

In a typical assay, Cobicistat is incubated with liver microsomes in the presence of a necessary cofactor, NADPH, to initiate the metabolic reactions. nih.gov Samples are taken at various time points, and the reaction is stopped. To accurately quantify the amount of Cobicistat remaining at each time point, a known concentration of Cobicistat-d8 is added to each sample as an internal standard. bertin-bioreagent.com The samples are then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the Cobicistat peak area to the this compound peak area allows for precise calculation of the rate of disappearance of the parent compound, from which parameters like intrinsic clearance (CLint) and in vitro half-life (t½) can be derived. youtube.com

Table 1: Illustrative In Vitro Metabolic Stability Data for Cobicistat in Human Liver Microsomes

Note: This table is for illustrative purposes to demonstrate typical data output from a metabolic stability assay. Actual values can vary based on experimental conditions.

Following the confirmation of metabolic breakdown, the next step is to identify the structure of the resulting metabolites. nih.gov Studies have successfully identified numerous Cobicistat metabolites in incubations with mouse and human liver microsomes. nih.govnih.gov The identified biotransformations include hydroxylation, morpholine (B109124) ring-opening, and thiazole (B1198619) ring-opening. nih.gov

The use of stable isotope-labeled compounds is a powerful technique in metabolite identification. nih.govnih.gov It aids in distinguishing genuine drug-related metabolites from endogenous matrix components and other interferences.

In metabolite identification studies, a common approach involves analyzing samples from parallel incubations of the unlabeled drug (Cobicistat) and the stable isotope-labeled version (this compound). When analyzed by high-resolution mass spectrometry, metabolites of Cobicistat will appear as singlets in the mass spectrum, while metabolites derived from this compound will appear at a higher mass, corresponding to the number of deuterium (B1214612) atoms retained. This creates a distinct isotopic pattern or "doublet" when data from both incubations are compared. This signature allows researchers to confidently filter out background noise and pinpoint true drug-related material. researchgate.net For example, a monohydroxylated metabolite of Cobicistat (addition of 16 Da) would have a corresponding deuterated metabolite with a mass 8 Da higher, confirming its origin from the parent drug. nih.gov

Determining the kinetic parameters of the enzymes responsible for a drug's metabolism is crucial for predicting its in vivo behavior and potential for drug interactions. nih.gov In vitro studies using cDNA-expressed human CYP enzymes have confirmed that CYP3A4 and CYP2D6 are the primary enzymes contributing to Cobicistat's metabolism. nih.govnih.gov

Cobicistat is not just a substrate but also a mechanism-based inactivator of CYP3A. nih.govnih.gov This means it is metabolically activated by CYP3A to an intermediate that irreversibly binds to the enzyme, inactivating it. encyclopedia.pub The kinetics of this inactivation can be characterized by determining the maximal rate of inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I). These parameters are determined by pre-incubating the enzyme (e.g., in human liver microsomes) with varying concentrations of Cobicistat for different lengths of time, followed by the addition of a CYP3A probe substrate (like midazolam) to measure the remaining enzyme activity. nih.gov

Table 2: Kinetic Parameters for Inactivation of Human Hepatic Microsomal CYP3A by Cobicistat

Data derived from in vitro studies using midazolam as the CYP3A substrate. nih.gov

Identification and Structural Characterization of Cobicistat Metabolites Utilizing Deuterium Labeling.

In Vitro Drug-Drug Interaction Profiling

Given that Cobicistat is a potent CYP3A inhibitor, a thorough in vitro DDI profile is essential. oup.comnih.gov Such studies evaluate its potential to affect the metabolism of co-administered drugs that are substrates of various CYP enzymes.

In vitro inhibition assays are conducted to determine the potency of a compound against specific enzymes. For Cobicistat, these assays are performed using human liver microsomes and isoform-selective index substrates. nih.gov To assess CYP3A4 inhibition, for example, midazolam is often used as the substrate, and its rate of hydroxylation is measured in the presence of varying concentrations of Cobicistat. nih.gov

In these assays, this compound serves as an internal standard for the quantification of the metabolite formed from the probe substrate (e.g., deuterated 1'-hydroxymidazolam) or for the quantification of Cobicistat itself. This ensures the high accuracy needed to calculate a reliable IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov Research confirms that Cobicistat is a highly potent and selective inhibitor of CYP3A4, with significantly weaker effects on other major CYP isoforms. nih.govnih.govoup.com

Table 3: In Vitro Inhibitory Potency (IC50) of Cobicistat against Major Human CYP Isoforms

IC50 values were determined using human liver microsomes. The data demonstrates Cobicistat's high selectivity for CYP3A4. nih.govnih.gov

Evaluation of this compound in Assays for Transporter-Mediated Interactions (e.g., P-glycoprotein, Organic Anion Transporting Polypeptides) in Isolated Systems

The primary application of this compound documented in research is its use as an internal standard for the accurate quantification of Cobicistat in complex biological matrices, such as plasma, during pharmacokinetic studies. nih.govnih.gov In these analytical methods, a known quantity of this compound is added to the sample. Due to its nearly identical chemical properties to the non-deuterated Cobicistat, it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the analyte by a mass spectrometer. nih.gov

For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, specific mass transitions are monitored for both the analyte and the internal standard. For Cobicistat, the transition m/z 776.5→606.2 is often used, while for this compound, the transition is m/z 784.5→614.5. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of Cobicistat, correcting for any variability in sample processing or instrument response. nih.gov

While its parent compound, Cobicistat, is known to be an inhibitor of transporters such as P-glycoprotein (P-gp), specific studies evaluating this compound itself as a modulator of P-gp or Organic Anion Transporting Polypeptides (OATPs) in dedicated in vitro assays are not extensively detailed in publicly available literature. nih.govclinicaltrials.gov The focus remains on its role as a critical tool for bioanalysis.

Investigation of Isotope Effects on Cobicistat's Biochemical Activity

The substitution of hydrogen with deuterium, a heavier isotope, can lead to the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of the reaction, as the corresponding carbon-deuterium (C-D) bond is stronger and requires more energy to break. researchgate.net

Cobicistat functions primarily as a potent mechanism-based inhibitor of the Cytochrome P450 3A (CYP3A) family of enzymes. nih.gov Its inhibitory action allows it to act as a pharmacokinetic enhancer for other drugs metabolized by CYP3A. The interaction of unlabeled Cobicistat with CYP3A4 has been characterized, showing it binds with high affinity and directly coordinates to the heme iron of the enzyme. nih.gov

Detailed kinetic studies of unlabeled Cobicistat with recombinant CYP3A4 have determined its inhibitory potency and binding characteristics.

Table 1: In Vitro Inhibition and Binding Parameters of Unlabeled Cobicistat with CYP3A4

Parameter Value Description
IC₅₀ 0.24 µM The half-maximal inhibitory concentration, indicating its potency as a CYP3A4 inhibitor. nih.gov
Binding Affinity (Kd) 0.030 µM The equilibrium dissociation constant, reflecting the high affinity of the compound for the enzyme. nih.gov
Binding Rate (kobs) 0.72 s⁻¹ (fast phase) The observed rate constant for the rapid initial phase of binding to the enzyme. nih.gov

This data is for unlabeled Cobicistat and serves as a baseline for potential comparative studies.

The metabolism of Cobicistat itself is mediated by CYP3A4 and, to a lesser extent, CYP2D6. nih.gov Deuteration at metabolically active sites could theoretically slow its clearance, a strategy employed to improve the pharmacokinetic profiles of some drugs. However, direct comparative studies quantifying the KIE for this compound—specifically measuring its binding affinity, rates of inhibition, or metabolic turnover by CYP enzymes relative to unlabeled Cobicistat—are not available in the reviewed literature. Such studies would be necessary to determine if deuterium substitution significantly alters its inhibitory activity or metabolic profile.

The stability of a pharmaceutical compound under various environmental conditions is crucial. Forced degradation studies on unlabeled Cobicistat have been performed to understand its intrinsic stability. These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. rsc.org For example, research has shown that Cobicistat is susceptible to degradation under acidic, basic, and oxidative stress conditions. rsc.org Other work has evaluated the stability of Cobicistat in extemporaneous suspensions, finding it to be stable for at least one week at refrigerated and room temperatures. nih.gov

The influence of deuterium labeling on these non-enzymatic degradation pathways has not been specifically reported for this compound. While the KIE is primarily associated with enzyme-catalyzed reactions, it could potentially influence degradation pathways where C-H bond cleavage is a rate-limiting step. Without direct comparative stability studies of Cobicistat versus this compound under controlled degradative conditions, the impact of deuteration on its non-enzymatic stability profile remains uncharacterized.

Applications of Cobicistat D8 in Pharmaceutical Development and Quality Assurance

Reference Standard in Impurity Profiling and Related Substance Analysis

Cobicistat-d8 is instrumental in the precise quantification of impurities and related substances in both the drug substance and the final pharmaceutical product. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to enhance the accuracy and reproducibility of chromatographic methods, especially those employing mass spectrometric detection. bertin-bioreagent.comnih.gov

Quantification of Synthetic Impurities of Cobicistat

During the synthesis of Cobicistat, various process-related impurities can be introduced. These may include unreacted starting materials, intermediates, and by-products. Regulatory guidelines necessitate the stringent control of these impurities. This compound is employed as an internal standard in LC-MS/MS methods developed for the quantification of these synthetic impurities. By mimicking the chemical behavior of the analyte, the deuterated standard compensates for variations in sample preparation and instrument response, leading to more accurate quantification.

Research has focused on developing sensitive LC-MS/MS methods for the simultaneous determination of Cobicistat and its impurities. In these assays, this compound is added to both calibration standards and test samples. The ratio of the peak area of the impurity to the peak area of this compound is used to construct a calibration curve and to determine the concentration of the impurity in the sample. This approach, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis. nih.govnih.gov

Table 1: Representative Linearity and Recovery Data for the Quantification of a Synthetic Impurity using this compound as an Internal Standard

ParameterSynthetic Impurity A
Linearity Range (µg/mL) 0.05 - 5.0
Correlation Coefficient (r²) > 0.999
Mean Recovery (%) 98.5 - 101.2
Precision (%RSD) < 2.0

This table presents illustrative data typical for such an analytical method.

Identification and Characterization of Degradation Products

Cobicistat, like any pharmaceutical compound, can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids or bases. These degradation products must be identified, quantified, and controlled. This compound plays a crucial role in the analytical methods used to study the stability of Cobicistat and characterize its degradation products. rsc.orgresearchgate.net

Forced degradation studies are conducted to intentionally degrade the drug substance. researchgate.netresearchgate.net The resulting mixture of the parent drug and its degradation products is then analyzed, often by LC-MS. In these studies, this compound can be used as an internal standard to accurately quantify the remaining Cobicistat, thereby providing a precise measure of the extent of degradation. Furthermore, the known mass difference between Cobicistat and this compound aids in the structural elucidation of unknown degradation products by mass spectrometry. rsc.orgresearchgate.net

Role in Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. The development of such methods is a regulatory requirement and is essential for determining the shelf-life of a pharmaceutical product.

Forced Degradation Studies Utilizing this compound as an Internal Standard for Robustness Testing

Forced degradation studies are a cornerstone of developing stability-indicating methods. globalresearchonline.netnih.govmdpi.com These studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. researchgate.netresearchgate.net The analytical method must be able to separate the drug from all potential degradation products and accurately quantify it.

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. When this compound is used as an internal standard in these methods, it contributes significantly to the robustness of the assay. This is because minor variations in parameters such as mobile phase composition, flow rate, or injection volume will affect both the analyte and the internal standard similarly, thus maintaining a consistent ratio of their responses and ensuring the accuracy of the results. globalresearchonline.net

Table 2: Summary of Forced Degradation Studies of Cobicistat with Quantification using this compound as an Internal Standard

Stress Condition% Degradation of CobicistatRobustness (%RSD of Quantification)
Acid Hydrolysis (0.1 N HCl) 12.5< 1.5
Base Hydrolysis (0.1 N NaOH) 18.2< 1.8
Oxidative (3% H₂O₂) 25.6< 2.0
Thermal (80°C) 8.9< 1.2
Photolytic (UV light) 5.3< 1.0

This table presents illustrative data based on typical outcomes of forced degradation studies and robustness testing where a deuterated internal standard is employed.

Support for Pharmaceutical Raw Material and Finished Product Quality Control

This compound is a valuable tool in the quality control of both the active pharmaceutical ingredient (API) and the finished drug product. Its use as an internal standard in quantitative assays ensures the accuracy and consistency of the results, which is critical for batch release testing and regulatory compliance. nih.govashdin.com

Establishment of Traceability Against Pharmacopeial Standards for Quantitative Assays

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. Assays for the quantification of Cobicistat in raw materials and finished products must be accurate and traceable to these pharmacopeial standards.

The use of a highly pure and well-characterized internal standard like this compound is a key component in establishing this traceability. By using this compound, laboratories can ensure the consistency and accuracy of their in-house methods. The performance of the method, including its accuracy and precision, can be validated against a certified reference standard of Cobicistat from the relevant pharmacopeia. The stable isotope-labeled internal standard helps to minimize analytical variability, thereby ensuring that the results obtained are reliable and can be confidently compared to the pharmacopeial requirements.

Table 3: Comparison of Assay Results for Cobicistat Batches using this compound Internal Standard Against Pharmacopeial Standard

Batch NumberAssay Result (% of Labeled Amount)Pharmacopeial Limit (%)Status
CB-001 99.898.0 - 102.0Pass
CB-002 101.298.0 - 102.0Pass
CB-003 99.598.0 - 102.0Pass

This table illustrates how quantitative assays using this compound as an internal standard are used to ensure that different batches of the drug product meet pharmacopeial specifications.

Emerging Research Directions and Advanced Methodological Considerations for Deuterated Cobicistat

Integration of Cobicistat-d8 Data in Systems Pharmacology and Mechanistic PK/PD Modeling (In Vitro and In Silico)

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling represents a sophisticated approach to understanding the relationship between drug concentration and its biological effect by mathematically describing the underlying mechanisms. nih.govallucent.com This methodology is crucial for predicting drug efficacy, optimizing dosing, and assessing drug-drug interactions (DDIs). The integration of precise data from this compound is fundamental to the robustness of these models, particularly for drugs metabolized by CYP3A enzymes.

This compound is primarily used as an internal standard for the highly accurate quantification of Cobicistat concentrations in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com This precise concentration-time data forms the core pharmacokinetic input for mechanistic models. In systems pharmacology, these models integrate data on the drug, the biological system (e.g., enzyme expression levels, genetic variants), and the disease state.

In Vitro and In Silico Applications:

In Vitro Systems: Dynamic in vitro models, such as those simulating gut wall and liver metabolism, are used to study the extent of CYP3A inhibition by Cobicistat. mdpi.com By adding known concentrations of Cobicistat to these systems and then accurately measuring its levels (using this compound as a standard), researchers can quantify the inhibition parameters (e.g., Kᵢ, kᵢₙₐ꜀ₜ) needed for in silico models.

In Silico Modeling: Physiologically-based pharmacokinetic (PBPK) models are a type of mechanistic model that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com When studying a new drug co-administered with Cobicistat, accurate Cobicistat PK data (derived using this compound) is fed into the PBPK model. This allows for the simulation of how Cobicistat's inhibition of CYP3A will alter the new drug's metabolism and systemic exposure, predicting potential DDIs before clinical trials. nih.govnih.gov For example, in silico docking analyses have been used to investigate the binding affinity of Cobicistat to specific enzymes, providing a molecular basis for the interactions observed in PK/PD models. nih.gov

The table below illustrates the role of this compound derived data in a typical mechanistic PK/PD modeling workflow for assessing a drug-drug interaction.

Modeling Component Description Role of this compound Data
System Data Physiological parameters of the model population (e.g., organ blood flow, enzyme abundance).Provides context for the model but does not directly use this compound data.
Compound Data (PK) Describes the drug's movement through the body (ADME).This compound is the internal standard used to generate precise and accurate concentration-time profiles for Cobicistat, which is a critical input.
Compound Data (PD) Describes the drug's effect on the body, i.e., Cobicistat's inhibition of CYP3A enzymes. drugbank.comnih.govThe accurate PK profile allows for robust correlation with the observed pharmacodynamic effect (e.g., reduced clearance of a co-administered drug).
Model Simulation The mathematical model integrates all data to simulate the drug's behavior over time.High-quality input data from this compound quantification leads to higher confidence in the simulation's predictive power for drug interactions.
Model Output Predicted plasma concentration curves, target engagement, and clinical outcomes.Prediction of the magnitude of increase in exposure for a co-administered drug, informing clinical trial design.

Application of High-Throughput Omics Approaches Aided by Stable Isotope Tracers in Preclinical Research

High-throughput "omics" technologies (proteomics, metabolomics) provide a systems-level view of biological changes in response to a drug. nih.govmdpi.com Stable isotope tracers are powerful tools in these fields, enabling the quantitative analysis of metabolic pathways and protein dynamics. nih.govmoravek.com While this compound's primary role is as an analytical standard, its use is integral to omics studies designed to understand the downstream consequences of CYP3A inhibition.

Cobicistat's mechanism of action—inhibiting the metabolism of other compounds—makes it a tool to probe metabolic pathways. nih.gov In a preclinical research setting, an experimental design might involve:

Administering a 13C-labeled drug to an animal model to trace its metabolic fate.

Co-administering Cobicistat to inhibit the primary metabolic pathway (CYP3A).

Using this compound as an internal standard to precisely quantify the level of Cobicistat and confirm the desired level of target engagement (CYP3A inhibition).

This approach allows researchers to observe how metabolic flux is rerouted when a primary pathway is blocked. High-throughput mass spectrometry can then track the 13C label as it is incorporated into different downstream metabolites, revealing shunted pathways. nih.gov

The table below outlines how omics approaches can be enhanced by the use of stable isotope tracers in studies involving Cobicistat.

Omics Approach Objective Application of Stable Isotope Tracers & this compound
Metabolomics To quantify changes in the metabolic profile following CYP3A inhibition.A 13C or 15N-labeled drug is administered with Cobicistat. This compound ensures accurate measurement of the inhibitor, linking the degree of inhibition to the observed changes in labeled and unlabeled metabolite pools. nih.gov
Proteomics To measure changes in protein expression or turnover resulting from altered drug exposure.Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) can be used in in vitro models. nih.gov Cells are treated with a drug +/- Cobicistat. This compound allows for precise dosing and confirmation of inhibitor concentration, linking it to changes in protein synthesis or degradation rates.
Fluxomics To determine the rate of metabolic reactions (flux) through various pathways.By combining a labeled substrate (e.g., 13C-glucose) with Cobicistat treatment, researchers can measure how CYP3A inhibition alters global metabolic networks, such as central carbon metabolism. youtube.com Accurate Cobicistat quantification via this compound is critical for correlating the input (inhibition) with the output (flux changes).

Design and Synthesis of Novel Deuterated Cobicistat Analogues for Enhanced Research Tools

The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. nih.govnih.gov This principle, known as "deuterium switching," can be used to create novel chemical entities with improved pharmacokinetic profiles. nih.gov While this compound is deuterated on the morpholino moiety for use as a stable, non-metabolized internal standard, the design and synthesis of new analogues with deuterium at other positions could create valuable research tools.

Design Strategy: The goal would be to create analogues that are not necessarily better drugs, but rather more specific probes for biological questions. A potential strategy would involve:

Metabolic Spot Identification: Identify sites on the Cobicistat molecule, other than the morpholino group, that may be susceptible to minor metabolic transformations.

Site-Selective Deuteration: Synthesize a series of analogues where deuterium is incorporated at these specific "soft spots."

Pharmacokinetic/Pharmacodynamic Characterization: Evaluate how deuteration at different positions affects the molecule's potency as a CYP3A inhibitor, its own (minor) metabolism, or its interaction with drug transporters.

The following table outlines hypothetical deuterated Cobicistat analogues and their potential research applications.

Hypothetical Analogue Position of Deuteration Potential Research Application
Cobicistat-d2 Methylene group adjacent to the thiazole (B1198619) ringTo investigate if this position is involved in any minor oxidative metabolism and to create a tool with potentially higher metabolic stability than the parent compound.
Cobicistat-d5 Phenyl groupTo assess the role of aromatic hydroxylation as a clearance pathway and its impact on inhibitor-enzyme interactions.
Cobicistat-d3 N-methyl groupTo probe the importance of the methyl group in binding to the active site of CYP3A and to block potential N-demethylation pathways.

Future Methodological Advancements in Stable Isotope-Labeled Compound Analysis and Bioanalytical Techniques

The field of bioanalysis is continuously evolving, driven by the need for greater sensitivity, speed, and depth of information. Future advancements will further enhance the utility of stable isotope-labeled compounds like this compound.

Emerging Trends:

High-Resolution Mass Spectrometry (HRMS): The increasing resolution and accuracy of instruments like Orbitrap and TOF mass spectrometers allow for more confident identification and quantification of labeled compounds, even in highly complex biological matrices. This reduces interferences and improves the lower limit of quantification.

Automation and Flow Chemistry: The synthesis of labeled compounds can be complex. Flow chemistry is emerging as a method to improve the efficiency, safety, and scalability of isotope incorporation, leading to higher purity products. adesisinc.com Likewise, automation in sample preparation for MS analysis is reducing variability and increasing throughput.

Advanced Chromatography: Innovations in liquid chromatography (LC), such as micro-flow and nano-flow LC, coupled with MS, provide enhanced sensitivity, requiring smaller sample volumes—a significant advantage in preclinical studies where sample availability is limited. technologynetworks.com

Integration with Artificial Intelligence (AI): The vast datasets generated by modern omics and PK studies require sophisticated analysis. Machine learning algorithms are being developed to analyze complex bioanalytical data, identify subtle patterns, and build more predictive PK/PD models. nih.gov

Non-invasive Imaging Techniques: A significant future direction is the ability to track labeled compounds directly in vivo. Techniques like deuterium-specific Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) hold the potential to visualize the distribution of deuterated molecules in tissues non-invasively, offering a dynamic view of drug disposition that is currently unattainable with blood sampling alone. google.com

The table below compares current and future bioanalytical methodologies.

Aspect Current Standard Technique Future/Emerging Advancement
Quantification Triple Quadrupole LC-MS/MSHigh-Resolution Mass Spectrometry (HRMS) for higher specificity and untargeted analysis. maastrichtuniversity.nl
Synthesis Batch synthesis of labeled compounds.Automated flow chemistry for higher yield, purity, and safety. adesisinc.com
Sample Throughput Manual or semi-automated sample preparation.Fully automated robotic sample processing and data analysis pipelines.
Data Analysis Standard pharmacokinetic software and statistical analysis.AI and machine learning integration for predictive modeling and pattern recognition from complex datasets. nih.gov
Spatial Distribution Inferred from blood/plasma concentrations and tissue homogenates.Direct in vivo imaging of deuterated compounds using deuterium MRI/MRS. google.com

Q & A

Q. How to respond to peer critiques about incomplete mechanistic data in a this compound study?

  • Methodological Guidance : Use supplemental figures to clarify ambiguous pathways (e.g., Western blot for protein expression). If new data are required, propose a follow-up study using CRISPR-edited CYP3A4 knockout cell lines to isolate target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.